Verubulin hydrochloride, also known as Azixa, is a small-molecule compound that has garnered attention for its potential as an antineoplastic agent. It is primarily classified as a microtubule-targeting agent, which inhibits microtubule formation, making it a candidate for treating various cancers, including brain cancer and solid tumors. The compound has been investigated in clinical trials, particularly for recurrent glioblastoma multiforme, demonstrating some tolerability but limited anti-tumor activity in certain patient groups.
Verubulin hydrochloride is derived from quinazoline and is categorized as an investigational drug. It is not classified under any specific category of approved drugs but is recognized for its role in cancer treatment research. The DrugBank accession number for Verubulin is DB05585, and it has been noted for its ability to cross the blood-brain barrier effectively, which is crucial for treating central nervous system tumors .
The synthesis of Verubulin hydrochloride involves several complex chemical reactions. One notable method includes the automated radiochemical synthesis of related compounds, such as [11C]MPC-6827, which share structural similarities with Verubulin. This process typically involves bubbling desmethyl MPC-6827 with methyl iodide in a solvent at elevated temperatures followed by purification through high-performance liquid chromatography. The specific synthesis details of Verubulin itself are less documented but typically involve multi-step organic synthesis techniques that include the formation of key intermediates through substitution reactions and cyclization .
The molecular formula of Verubulin hydrochloride is , with a molecular weight of approximately 279.34 g/mol. The structure features a quinazoline core, which is critical for its biological activity. The compound's three-dimensional structure can be explored using databases such as the Protein Data Bank (PDB), where it has been analyzed in complex with tubulin heterodimers, revealing insights into its binding interactions and conformational dynamics during molecular simulations .
Verubulin hydrochloride undergoes several chemical reactions that contribute to its mechanism of action. As a microtubule polymerization inhibitor, it disrupts the assembly dynamics of microtubules by binding to the colchicine site on tubulin heterodimers. This interaction prevents proper microtubule formation, leading to mitotic arrest and apoptosis in cancer cells. The compound's ability to affect microtubule dynamics can be assessed through various assays that measure light absorption changes at specific wavelengths indicative of tubulin polymerization processes .
The mechanism of action of Verubulin hydrochloride involves its binding to the colchicine site on the beta-subunit of tubulin. This binding inhibits tubulin polymerization, thereby disrupting the normal function of the mitotic spindle during cell division. As a result, cells experience mitotic arrest, leading to programmed cell death (apoptosis). Studies have shown that Verubulin can induce significant cytotoxic effects on cancer cell lines by interfering with microtubule dynamics and preventing proper chromosome segregation during mitosis .
Verubulin hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for formulation in therapeutic applications and its behavior in biological systems .
Verubulin hydrochloride is primarily researched for its potential applications in oncology:
Microtubules, dynamic cytoskeletal structures formed by α/β-tubulin heterodimers, represent a validated therapeutic target in oncology due to their indispensable role in mitosis and cell division. Tubulin-targeting agents disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. These agents primarily bind to one of three distinct sites: the taxane site (promoting stabilization), the vinca alkaloid domain, or the colchicine-binding site (promoting destabilization). Verubulin hydrochloride (MPC-6827 hydrochloride) emerges as a significant colchicine-site inhibitor with distinctive pharmacological advantages. Unlike taxane-site binders (e.g., paclitaxel), verubulin is not susceptible to efflux by P-glycoprotein-mediated multidrug resistance (MDR) mechanisms, a critical limitation of many existing tubulin inhibitors [1]. Furthermore, its exceptional blood-brain barrier (BBB) permeability positions it as a strategic candidate for treating gliomas and other central nervous system malignancies, overcoming a major therapeutic hurdle in neuro-oncology [3] [4]. Its dual mechanism—direct cytotoxicity against tumor cells and vascular disruption of tumor blood supply—further enhances its therapeutic potential against solid tumors [1].
Verubulin (Azixa™), a quinazoline-derived small molecule, was developed as a potent microtubule-destabilizing agent and vascular disrupting agent (VDA). Its identification stemmed from efforts to discover colchicine-binding site inhibitors capable of overcoming clinical resistance patterns. Preclinical studies demonstrated broad-spectrum in vitro and in vivo cytotoxicity, with potent activity in human MX-1 breast cancer xenograft models and other murine models, confirming its therapeutic potential [3] [4]. Crucially, verubulin achieves high brain concentrations relative to plasma in animal models, underpinning its evaluation in brain cancers [4]. A phase II clinical trial enrolled 56 patients with recurrent glioblastoma (GBM), stratified into cohorts either naïve to bevacizumab (n=31) or bevacizumab-pretreated (n=25). While the drug was generally well-tolerated, it demonstrated no significant efficacy in terms of tumor response or survival benefit in either patient group [1]. This clinical outcome, coupled with reported economic considerations, led to the suspension of its further clinical development despite promising preclinical activity [2] [4]. Nevertheless, it remains a valuable chemical scaffold for structural optimization.
Traditional tubulin inhibitors like colchicine or early CA-4 analogues often possess highly planar (flat) aromatic ring systems. This flatness correlates with several drawbacks: poor aqueous solubility, promiscuous off-target interactions, and high general cytotoxicity towards normal cells, limiting their therapeutic index. The concept of "escaping flatland" involves strategically introducing saturation and three-dimensionality into otherwise planar molecular scaffolds. This approach aims to improve drug-like properties, including solubility, metabolic stability, selectivity for tumor cells over normal cells, and overall pharmacokinetic profiles [1] [2]. Verubulin itself, while containing a planar quinazoline core fused to a benzene ring, became a prime candidate for this strategy. Recent work has focused on replacing its fused benzene ring with saturated alicyclic systems (e.g., cyclohexane, cycloheptane), thereby increasing molecular complexity and reducing planarity. This design principle has yielded analogues with retained or enhanced tubulin inhibition potency alongside improved selectivity profiles for cancer cells, demonstrating the viability of this approach [2].
Table 1: Key Characteristics of Verubulin Hydrochloride
Property | Value/Description | Significance | Source |
---|---|---|---|
Chemical Name | Verubulin hydrochloride; MPC-6827 hydrochloride | Identifies the compound in research & development contexts | [3] [4] |
Molecular Formula | C₁₇H₁₈ClN₃O | Defines the basic chemical composition | [3] [4] |
Molecular Weight | 315.80 g/mol | Essential for stoichiometric calculations & formulation | [3] [4] |
Mechanism of Action | Colchicine-site tubulin polymerization inhibitor | Overcomes P-gp mediated MDR; causes mitotic arrest & VDA effects | [1] [3] |
BBB Permeability | High brain:plasma concentration ratio in animals | Critical for targeting primary & metastatic brain cancers | [3] [4] |
Primary Clinical Stage | Phase II (suspended) | Evaluated in recurrent glioblastoma; development halted | [1] |
Modification Strategy | Saturation of fused ring systems ("Escaping Flatland") | Aims to improve solubility, selectivity, and reduce toxicity | [1] [2] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7